Jmjd3/hdac-IN-1
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C21H30N6O2 |
|---|---|
Molecular Weight |
398.5 g/mol |
IUPAC Name |
6-[[6-(azepan-1-yl)-2-pyridin-2-ylpyrimidin-4-yl]amino]-N-hydroxyhexanamide |
InChI |
InChI=1S/C21H30N6O2/c28-20(26-29)11-4-3-6-13-23-18-16-19(27-14-8-1-2-9-15-27)25-21(24-18)17-10-5-7-12-22-17/h5,7,10,12,16,29H,1-4,6,8-9,11,13-15H2,(H,26,28)(H,23,24,25) |
InChI Key |
CIZIYDVXUWAXOP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCN(CC1)C2=NC(=NC(=C2)NCCCCCC(=O)NO)C3=CC=CC=N3 |
Origin of Product |
United States |
Molecular Mechanisms of Action of Jmjd3/hdac in 1
Dual Enzymatic Inhibition Profile of Jmjd3/hdac-IN-1
This compound has been identified as a dual inhibitor, targeting both JMJD3 and specific HDACs. medchemexpress.comnih.govresearchgate.net This unique characteristic allows it to modulate two critical epigenetic pathways simultaneously. The compound was developed through a rational drug design strategy, resulting in a series of pyrimidine (B1678525) derivatives with hydroxamic acid. nih.govresearchgate.net
Inhibition of Jumonji Domain-Containing Protein Demethylase 3 (JMJD3/KDM6B) Activity
JMJD3, also known as lysine-specific demethylase 6B (KDM6B), is an enzyme that plays a crucial role in gene activation by removing repressive histone marks. mdpi.comiiarjournals.org Specifically, JMJD3 is a member of the JmjC domain-containing protein family and its demethylase activity is dependent on α-ketoglutarate, oxygen, and Fe(II) as a cofactor. mdpi.com
JMJD3 specifically targets the di- and tri-methylation of lysine (B10760008) 27 on histone H3 (H3K27me2/3). iiarjournals.orgoncotarget.comoup.com This repressive epigenetic mark is associated with gene silencing. iiarjournals.org By removing these methyl groups, JMJD3 facilitates the activation of gene transcription. iiarjournals.orgrupress.org The inhibition of JMJD3 by compounds like this compound prevents this demethylation process. oncotarget.comoup.com
Inhibition of JMJD3 activity by this compound leads to an increase in the methylation levels of H3K27, a state referred to as hypermethylation. medchemexpress.comresearchgate.net This is a direct consequence of blocking the demethylase activity of JMJD3. oncotarget.comoup.com The accumulation of the repressive H3K27me3 mark can lead to the silencing of specific genes. mdpi.comoncotarget.com For instance, in cancer cells, treatment with a dual JMJD3/HDAC inhibitor resulted in increased hypermethylation of H3K27. nih.govresearchgate.net
Inhibition of Histone Deacetylase (HDAC) Subtypes
In addition to its effects on JMJD3, this compound also inhibits certain subtypes of histone deacetylases (HDACs). medchemexpress.comnih.gov HDACs are enzymes that remove acetyl groups from histones, leading to a more condensed chromatin structure and gene repression. The inhibition of HDACs results in hyperacetylation of histones, which is associated with transcriptional activation. medchemexpress.comresearchgate.net
This compound has been shown to inhibit Histone Deacetylase 1 (HDAC1). medchemexpress.com One study reported an IC50 value of 16 nM for the inhibition of HDAC1 by a dual JMJD3/HDAC inhibitor. medchemexpress.com HDAC1 is a class I HDAC and is involved in the regulation of various cellular processes. frontiersin.orgnih.gov
The compound also demonstrates inhibitory activity against Histone Deacetylase 6 (HDAC6). nih.gov HDAC6 is a class IIb HDAC and is unique in its structure and function, possessing two catalytic domains. frontiersin.orgresearchgate.net It deacetylates both histone and non-histone proteins, including tubulin. frontiersin.org
Interactive Data Table: Inhibition Profile of this compound
| Target Enzyme | Class | Activity of Inhibitor | Reported IC50 | Consequence of Inhibition |
| JMJD3/KDM6B | JmjC domain-containing histone demethylase | Inhibition | Not specified in provided results | Increased H3K27 methylation (hypermethylation) medchemexpress.comresearchgate.net |
| HDAC1 | Class I Histone Deacetylase | Inhibition | 16 nM medchemexpress.com | Increased histone acetylation (hyperacetylation) |
| HDAC6 | Class IIb Histone Deacetylase | Inhibition | Not specified in provided results | Increased acetylation of substrates like tubulin |
Effects on Histone H3 Lysine 9 Acetylation (e.g., hyperacetylation of H3K9)
A key consequence of this compound's inhibition of HDAC activity is the hyperacetylation of histone H3 at lysine 9 (H3K9). medchemexpress.commedchemexpress.com Histone acetylation is a critical epigenetic modification associated with a more relaxed chromatin structure, which often correlates with active gene transcription. nih.gov By blocking the removal of acetyl groups from histones, a function of HDACs, this compound promotes an increase in the acetylation levels of H3K9. researchgate.netnih.gov This hyperacetylation is a hallmark of a transcriptionally permissive chromatin state. nih.gov
Mechanistic studies have confirmed that treatment of cancer cells, such as the A549 cell line, with this compound leads to the hyperacetylation of H3K9. researchgate.netnih.gov This alteration of the chromatin structure is a foundational aspect of the compound's molecular action.
Downstream Molecular Cascades Initiated by this compound
The epigenetic modifications induced by this compound trigger downstream signaling pathways, most notably those involved in apoptosis, or programmed cell death.
Induction of Apoptotic Pathways
Research has demonstrated that this compound is an effective inducer of apoptosis. medchemexpress.commedchemexpress.com This process is critical for removing damaged or cancerous cells and is often dysregulated in disease states.
One of the key events in the apoptotic cascade initiated by this compound is the cleavage of caspase-7. medchemexpress.comresearchgate.netnih.gov Caspases are a family of protease enzymes that play an essential role in the execution phase of apoptosis. The cleavage of pro-caspase-7 into its active form is a definitive marker of ongoing apoptosis. Studies have shown that treatment with this compound leads to the cleavage of caspase-7, indicating the activation of this critical apoptotic effector. medchemexpress.comresearchgate.netnih.gov
Another significant indicator of apoptosis induced by this compound is the cleavage of Poly (ADP-ribose) Polymerase (PARP). medchemexpress.comresearchgate.netnih.gov PARP is a protein involved in DNA repair and cell death. During apoptosis, PARP is cleaved by caspases, such as caspase-3 and caspase-7, into characteristic fragments. This cleavage event serves as a reliable marker of apoptosis. frontiersin.org Mechanistic studies have shown that treatment with this compound results in the cleavage of PARP, further confirming its role in inducing apoptotic cell death. medchemexpress.comresearchgate.netnih.gov
Data Table: Research Findings on this compound
| Compound | Mechanism of Action | Key Molecular Effects | Downstream Pathways | Cellular Outcomes | References |
| This compound | Dual inhibitor of JMJD3 and HDAC1 | Hyperacetylation of H3K9, Hypermethylation of H3K27 | Induction of Apoptosis | Inhibition of cancer cell cloning, migration, and invasion | medchemexpress.commedchemexpress.comresearchgate.netnih.gov |
Epigenetic Modulation and Gene Expression Regulation by Jmjd3/hdac in 1
Impact on Global and Locus-Specific Histone Modifications
The compound's dual mechanism of action leads to significant alterations in the histone code, impacting the accessibility of chromatin and the recruitment of transcriptional machinery.
Regulation of Histone H3 Lysine (B10760008) 27 Methylation States (H3K27me1, me2, me3)
JMJD3 is a histone demethylase that specifically removes methyl groups from histone H3 at lysine 27 (H3K27), particularly the di- and tri-methylated states (H3K27me2 and H3K27me3). nih.govpnas.org These modifications are generally associated with transcriptional repression. nih.govmdpi.com By inhibiting JMJD3, Jmjd3/hdac-IN-1 prevents the removal of these repressive marks, leading to their accumulation, a state known as hypermethylation. medchemexpress.commedchemexpress.com This increase in H3K27 methylation is a key mechanism through which the compound can silence gene expression. medchemexpress.commedchemexpress.com
The regulation of H3K27 methylation is a dynamic process controlled by the opposing activities of histone methyltransferases, like EZH2 which adds methyl groups, and demethylases like JMJD3 and UTX which remove them. mdpi.comijbs.com this compound tips this balance towards methylation by blocking the demethylase activity of JMJD3.
| Target | Action of this compound | Consequence on Histone Mark |
| JMJD3 | Inhibition | Increased H3K27me2/me3 |
This table summarizes the direct impact of this compound on H3K27 methylation.
Regulation of Histone H3 Lysine 9 Acetylation States
In addition to its effect on methylation, this compound also inhibits HDAC1, an enzyme that removes acetyl groups from histones. medchemexpress.com Histone acetylation, particularly at H3K9, is a hallmark of active chromatin and is associated with transcriptional activation. frontiersin.org By inhibiting HDAC1, the compound prevents the removal of acetyl groups, leading to a state of hyperacetylation at H3K9. medchemexpress.com This increased acetylation contributes to a more open chromatin structure, which can facilitate gene expression. frontiersin.org
| Target | Action of this compound | Consequence on Histone Mark |
| HDAC1 | Inhibition | Increased H3K9ac |
This table illustrates the effect of this compound on H3K9 acetylation.
Modulation of Gene Transcription Profiles
The epigenetic alterations induced by this compound directly translate into changes in gene transcription, leading to both the activation and repression of specific sets of genes.
Activation of Transcription via H3K27 Demethylation
While the primary effect of inhibiting the JMJD3 demethylase is an increase in the repressive H3K27me3 mark, the broader context of gene regulation is more nuanced. The removal of H3K27me3 by JMJD3 is a critical step in activating the expression of certain genes, such as those involved in development and cellular differentiation. nih.govnih.govahajournals.org For instance, JMJD3 is known to upregulate the Ink4a/Arf locus by removing H3K27 methylation, which in turn influences processes like cell senescence. nih.gov Therefore, by modulating the activity of JMJD3, this compound can indirectly influence the transcriptional status of genes that are dynamically regulated by H3K27 methylation.
Repression of Transcription via HDAC Inhibition
Conversely, the inhibition of HDACs by this compound can lead to transcriptional repression. While histone deacetylation is generally linked to gene silencing, HDAC inhibitors have been shown to repress the transcription of certain genes, particularly those that are highly expressed or located in amplified genomic regions in cancer cells. nih.gov This repression can occur through mechanisms such as the blockade of RNA polymerase II elongation. nih.gov HDACs are often part of larger corepressor complexes, and their inhibition can disrupt the normal regulation of gene expression, leading to the silencing of specific oncogenes. frontiersin.orgmdpi.com Therefore, the HDAC inhibitory component of this compound contributes to its ability to repress the transcription of key genes.
Influence on Polycomb Repressive Complex (PRC) Activity
The Polycomb group (PcG) of proteins form multiprotein complexes, primarily Polycomb Repressive Complex 1 (PRC1) and Polycomb Repressive Complex 2 (PRC2), that are crucial for maintaining cellular identity and regulating gene expression. researchgate.net PRC2 initiates gene silencing by catalyzing the trimethylation of histone H3 at lysine 27 (H3K27me3), a repressive epigenetic mark. pnas.orgnih.gov This H3K27me3 mark is then recognized by PRC1, which further mediates chromatin compaction and transcriptional repression. pnas.orgmdpi.com
The histone demethylase Jmjd3 (also known as KDM6B) directly counteracts the activity of PRC2 by removing the methyl groups from H3K27. pnas.orgbiorxiv.org This demethylation activity reverses the PRC2-mediated gene silencing, leading to the activation of previously repressed genes. Therefore, by inhibiting Jmjd3, this compound is expected to prevent the removal of the repressive H3K27me3 mark, thereby maintaining the silenced state of genes targeted by the Polycomb repressive system. This action effectively enhances or prolongs the repressive function of the PRC complexes.
Studies have shown that the balance between PRC2 and Jmjd3 activity is critical for cellular processes like differentiation and the maintenance of stem cell pluripotency. nih.gov For instance, in glioblastoma stem cells, inhibition of STAT3 leads to an upregulation of Jmjd3, which can reverse Polycomb-mediated repression of genes specific to neural differentiation. biorxiv.org This highlights the direct antagonism between Jmjd3 and the PRC2 complex. By inhibiting Jmjd3, this compound would theoretically block this differentiation pathway and maintain the repressive H3K27me3 landscape established by PRC2.
The interplay between these epigenetic modifiers is summarized in the table below:
| Epigenetic Modifier | Function | Effect of this compound | Consequence on Gene Expression |
| PRC2 (Ezh2) | Adds repressive H3K27me3 marks | Indirectly enhanced | Repression maintained |
| Jmjd3 (KDM6B) | Removes repressive H3K27me3 marks biorxiv.orgrarediseasesjournal.com | Inhibited | Repression maintained |
| HDACs | Remove acetyl groups from histones, leading to chromatin compaction and gene repression | Inhibited | Activation promoted (counteracts Jmjd3 inhibition) |
It is important to note the dual nature of this compound. While its inhibition of Jmjd3 reinforces PRC-mediated repression, its simultaneous inhibition of HDACs generally leads to histone hyperacetylation, an epigenetic mark associated with transcriptional activation. The ultimate effect on a specific gene's expression would depend on the balance of these opposing activities and the local chromatin context.
Epigenetic Regulation of Inflammatory Gene Expression
Jmjd3 plays a pivotal role in the regulation of inflammatory gene expression, often induced by various inflammatory stimuli. rarediseasesjournal.comnih.gov The expression of Jmjd3 itself can be rapidly and strongly induced in macrophages and other immune cells in response to inflammatory signals like lipopolysaccharide (LPS) and the acute-phase protein Serum Amyloid A (SAA). biorxiv.orgnih.gov
Once expressed, Jmjd3 participates in the activation of pro-inflammatory genes by removing the repressive H3K27me3 mark from their promoters and enhancers. rarediseasesjournal.com For example, in macrophages stimulated with SAA, Jmjd3 is upregulated and is essential for the subsequent expression of inflammatory cytokines such as IL-23p19, G-CSF, and TREM-1. nih.gov Silencing Jmjd3 in these cells prevents the removal of H3K27me3 at the promoters of these cytokine genes, thereby inhibiting their expression. nih.gov
The inhibition of Jmjd3 by a compound like this compound would therefore be expected to suppress the inflammatory response by maintaining the repressive epigenetic state of key inflammatory genes. This has been observed with other Jmjd3 inhibitors, such as GSK-J4, which has been shown to suppress the upregulation of TLR2 and COX-2 induced by the pro-inflammatory cytokine IL-1β. frontiersin.org
The role of Jmjd3 in inflammatory gene regulation is context-specific, influencing the expression of a broad range of cytokines and chemokines. nih.gov Research has demonstrated its involvement in various inflammatory conditions. For instance, in rheumatoid arthritis, Jmjd3 is implicated in the pro-inflammatory processes within fibroblast-like synoviocytes. frontiersin.org
The table below details the impact of Jmjd3 on specific inflammatory genes:
| Stimulus | Cell Type | Target Gene | Effect of Jmjd3 |
| Serum Amyloid A (SAA) | Macrophages | IL-23p19, G-CSF, TREM-1, CXCL1, IL-1β, IL-8, TNFα | Upregulates expression by removing H3K27me3 nih.gov |
| IL-1β | Rheumatoid Arthritis Fibroblast-Like Synoviocytes | TLR2, COX-2 | Upregulates expression frontiersin.org |
| Inflammatory Stimuli | Human Periodontal Ligament Cells | Inflammatory response genes | Regulates early inflammatory response rarediseasesjournal.com |
By targeting both Jmjd3 and HDACs, this compound represents a tool for investigating the complex epigenetic landscape that governs inflammation. The inhibition of Jmjd3 would directly counteract the activation of inflammatory genes, while the concurrent inhibition of HDACs could have broader, and sometimes opposing, effects on gene transcription that are crucial to understanding the net outcome on the inflammatory phenotype.
Cellular and Biological Effects of Jmjd3/hdac in 1 in Pre Clinical Models
Effects on Cell Proliferation and Growth Inhibition
Jmjd3/hdac-IN-1 has been shown to effectively inhibit the proliferation and growth of cancer cells through various mechanisms, including the disruption of their ability to form colonies and the induction of cell cycle arrest.
Preclinical evidence indicates that this compound can significantly suppress the cloning and colony formation capabilities of cancer cells. medchemexpress.cn This inhibitory action is a key indicator of the compound's potential to control tumor growth and propagation. By targeting both JMJD3 and HDAC1, the compound interferes with the epigenetic regulation of genes that are crucial for cancer cell self-renewal and sustained proliferation.
| Cell Line | Treatment | Effect on Colony Formation | Reference |
| Cancer Cells | This compound | Effective inhibition | medchemexpress.cn |
A significant effect of HDAC inhibitors, including those targeting HDAC1 like this compound, is the induction of cell cycle arrest. frontiersin.orgnih.gov This process halts the division of cancer cells, thereby preventing tumor expansion. Studies on various HDAC inhibitors have frequently observed an arrest at the G2/M phase of the cell cycle. frontiersin.orgnih.govjcancer.org This arrest is often associated with the upregulation of cell cycle inhibitors like p21 and the downregulation of key proteins required for mitotic progression, such as cyclin B1. nih.govjcancer.org For instance, the HDAC inhibitor MGCD0103 was found to induce G2/M phase arrest in liver cancer cells by upregulating p21 and downregulating cyclin B1. jcancer.org Similarly, another HDAC inhibitor, PAC-320, caused G2/M arrest in prostate cancer cells, which was linked to decreased expression of cyclin A and cyclin B1. nih.gov The knockdown of HDAC10 has also been shown to control the G2/M transition by regulating cyclin A2 expression. nih.gov
| HDAC Inhibitor | Cancer Cell Type | Cell Cycle Phase Arrested | Key Molecular Changes |
| MGCD0103 | Liver Cancer | G2/M | Upregulation of p21, downregulation of cyclin B1 jcancer.org |
| PAC-320 | Prostate Cancer | G2/M | Decrease in cyclin A and cyclin B1 nih.gov |
| Romidepsin | Bladder Cancer | G2/M | Dependent on HDAC1/2 inhibition mdpi.com |
Modulation of Cell Migration and Invasion
The ability of cancer cells to migrate and invade surrounding tissues is a hallmark of metastasis. This compound has been shown to interfere with these processes, suggesting its potential to inhibit the spread of cancer.
This compound effectively inhibits the migration and invasion of cancer cells. medchemexpress.cn The role of JMJD3 in promoting cell migration and invasion has been documented in various cancer types, including glioma and non-small cell lung cancer. europeanreview.orgnih.govmerckmillipore.com Overexpression of JMJD3 can induce an epithelial-mesenchymal transition (EMT), a process that enhances cell motility. nih.govmerckmillipore.com By inhibiting JMJD3, this compound can potentially reverse these effects and reduce the metastatic potential of cancer cells. For example, in glioma cells, JMJD3 promotes EMT and migration through the CXCL12/CXCR4 axis. merckmillipore.com
In the context of rheumatoid arthritis, a chronic inflammatory disease, fibroblast-like synoviocytes (FLSs) play a crucial role in joint destruction through their proliferation and invasion. nih.gov The expression of JMJD3 is elevated in RA-FLSs and promotes their proliferation and migration. nih.gov Inhibition of JMJD3, for instance by the inhibitor GSK J4, has been shown to decrease the proliferation and migration of FLSs. nih.gov Furthermore, inhibitors of HDAC3 have been demonstrated to suppress inflammatory gene expression in RA FLSs, identifying HDAC3 as a potential therapeutic target. nih.govresearchgate.net This suggests that a dual inhibitor like this compound could have therapeutic potential in diseases characterized by excessive cell migration and invasion beyond cancer.
Induction of Programmed Cell Death (Apoptosis)
This compound is capable of inducing apoptosis, or programmed cell death, in cancer cells. medchemexpress.cn This is a critical mechanism for eliminating malignant cells. The induction of apoptosis by this compound is evidenced by the cleavage of caspase-7 and PARP. medchemexpress.cn Inhibition of HDACs is a well-established strategy for inducing apoptosis in cancer cells. nih.govnih.govnih.gov HDAC inhibitors can trigger apoptosis through various mechanisms, including the activation of pro-apoptotic proteins and the repression of anti-apoptotic factors. nih.gov For instance, HDAC inhibitors can induce the acetylation of Ku70, leading to the activation of the pro-apoptotic protein Bax. nih.gov In cholangiocarcinoma, the specific inhibition of HDAC3 has been shown to decrease cell growth and increase caspase-dependent apoptosis. nih.gov
| Compound | Cell Type | Apoptotic Markers |
| This compound | Cancer Cells | Cleavage of caspase-7 and PARP medchemexpress.cn |
| HDAC Inhibitors (general) | Cancer Cells | Activation of Bax nih.gov |
| MI192 (HDAC3 inhibitor) | Cholangiocarcinoma Cells | Increased caspase-dependent apoptosis nih.gov |
Pathways Involved in Apoptosis Induction
This compound, a dual inhibitor of the histone demethylase Jmjd3 and histone deacetylase (HDAC), engages specific molecular pathways to induce programmed cell death, or apoptosis, in pre-clinical models. The compound's mechanism involves the cleavage of key proteins essential for cellular survival and repair. Specifically, treatment with this compound leads to the cleavage of caspase-7 and Poly (ADP-ribose) polymerase (PARP), signaling the activation of the apoptotic cascade. medchemexpress.commedchemexpress.cn
The inhibition of HDACs by this compound is a significant contributor to its pro-apoptotic effects. HDAC inhibitors are known to trigger apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. mdpi.com They modulate the expression of proteins in the Bcl-2 family, which are critical regulators of the mitochondrial pathway. mdpi.com For instance, increased HDAC3 activity has been linked to the activation of the intrinsic apoptotic pathway, suggesting that its inhibition could similarly influence this process. arvojournals.org By promoting the hyperacetylation of H3K9, this compound alters chromatin structure, leading to the expression of pro-apoptotic genes that might otherwise be silenced. medchemexpress.commedchemexpress.cn
The induction of apoptosis by HDAC inhibitors is a well-documented anti-cancer mechanism. researchgate.net This process often involves the activation of a cascade of caspases, which are proteases that execute the dismantling of the cell. mdpi.com The cleavage of PARP by caspases is a hallmark of apoptosis, preventing DNA repair and facilitating cell death. medchemexpress.com
| Target | Pathway | Effect of Inhibition | Reference |
| HDAC | Intrinsic & Extrinsic Apoptosis Pathways | Induction of apoptosis through modulation of Bcl-2 family proteins and activation of caspases. | mdpi.com |
| This compound | Caspase Cascade | Cleavage of caspase-7 and PARP, leading to execution of apoptosis. | medchemexpress.commedchemexpress.cn |
Role in Overcoming Apoptosis Resistance
Resistance to apoptosis is a major challenge in disease treatment. Pre-clinical evidence suggests that targeting HDACs can help overcome this resistance. Overexpression of certain HDACs, such as HDAC6, has been correlated with resistance to apoptosis. mdpi.com By inhibiting HDACs, this compound can potentially restore sensitivity to apoptotic signals in resistant cells.
The mechanism for overcoming resistance involves the regulation of key survival proteins and cell cycle progression. HDACs deacetylate numerous proteins, including the tumor suppressor p53. mdpi.com Deacetylation of p53 can lead to cell cycle progression and resistance to apoptosis. mdpi.com Inhibition of HDACs can therefore restore p53's pro-apoptotic functions. Furthermore, some cancer cells develop resistance to HDAC inhibitors through mechanisms like altered HDAC protein expression. nih.gov A dual-target inhibitor like this compound, which acts on both Jmjd3 and HDACs, may present a strategy to circumvent specific resistance pathways.
Effects on Cellular Differentiation and Plasticity
Modulation of Stem Cell Differentiation
The dual-target nature of this compound suggests a significant role in modulating stem cell fate, primarily through its inhibition of Jmjd3. Jmjd3 is a critical epigenetic regulator in the determination of cell fate for both pluripotent and multipotent stem cells. nih.gov It functions by demethylating histone H3 on lysine (B10760008) 27 (H3K27me3), a repressive mark that silences gene expression. nih.gov
In pre-clinical studies, Jmjd3 has been shown to influence the balance between self-renewal and differentiation. It can enhance the self-renewal capacity of embryonic stem cells (ESCs) and mesenchymal stem cells (MSCs) while reducing their differentiation potential. nih.gov Jmjd3 is also required for activating neurogenesis from adult neural stem cells and inducing osteoblast differentiation by stimulating key transcription factors like Runx2. nih.gov By inhibiting Jmjd3, this compound would be expected to promote the silencing of genes associated with self-renewal and potentially facilitate the differentiation of stem cells into specific lineages, depending on the cellular context.
| Target | Role in Stem Cells | Effect of Inhibition | Reference |
| Jmjd3 | Enhances self-renewal, reduces differentiation capacity, activates specific differentiation programs (e.g., neurogenesis, osteogenesis). | May reduce self-renewal and modulate differentiation pathways. | nih.gov |
Influence on Tissue Repair Mechanisms (Pre-clinical)
The inhibition of Jmjd3 by this compound has direct implications for tissue repair, largely through its influence on macrophage function. In pre-clinical models of wound healing, particularly in diabetic contexts, Jmjd3 plays a significant role in dictating the phenotype of macrophages present in the wound. umich.edu It contributes to a pro-inflammatory state in these macrophages. umich.edu
Pharmacological inhibition of Jmjd3 has been shown to regulate the inflammatory response during diabetic repair, leading to improved healing outcomes in early stages. umich.eduresearchgate.net This suggests that by targeting Jmjd3, this compound can modulate the local immune environment, shifting it from a chronic pro-inflammatory state to one more conducive to repair and regeneration. researchgate.net The compound's effect on tissue repair is therefore closely linked to its impact on immune cell function.
Therapeutic Potential of Jmjd3/hdac in 1 in Pre Clinical Disease Models
Pre-clinical Oncology Applications
The primary research on Jmjd3/hdac-IN-1 has been centered on its anti-tumor properties. nih.govucla.edu By targeting both JMJD3 and HDAC enzymes, particularly HDAC1 and HDAC6, the compound aims to achieve a synergistic anti-cancer effect. nih.govucla.edu Mechanistic studies show that this compound promotes the hypermethylation of histone H3K27 and the hyperacetylation of H3K9. nih.govucla.edu This dual action leads to the induction of apoptosis, evidenced by the cleavage of caspase-7 and PARP, and causes cell cycle arrest at the G1 phase through the upregulation of p21 expression. nih.govucla.edu
The cytotoxic effects of this compound have been evaluated against several human cancer cell lines, demonstrating favorable potency. nih.govucla.edu The compound showed significant inhibitory activity against both the A549 human lung carcinoma cell line and the U937 human leukemia cell line. nih.govucla.edu
Further mechanistic studies in A549 cells revealed that treatment with this compound effectively suppresses the clonogenicity, migration, and invasion of cancer cells, highlighting its potential to control tumor growth and metastasis. nih.govucla.edu
Antiproliferative Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | Reported Activity |
|---|---|---|
| A549 | Human Lung Carcinoma | Favorable cytotoxicity; Suppression of clonogenicity, migration, and invasion. nih.govucla.edu |
| U937 | Human Leukemia | Favorable cytotoxicity. nih.govucla.edu |
The foundational pre-clinical studies on this compound did not include investigations into its efficacy in xenograft models.
The initial research focused on establishing the compound as a dual inhibitor for synergistic cancer treatment but did not extend to pre-clinical evaluations in combination with other therapeutic agents. nih.gov
Pre-clinical Models of Inflammatory and Autoimmune Diseases
The available pre-clinical research on this compound has been focused exclusively on its application in oncology.
There are no published pre-clinical studies investigating the therapeutic potential of this compound in mastitis models.
There are no published pre-clinical studies investigating the therapeutic potential of this compound in rheumatoid arthritis models.
Role in Other Inflammatory Conditions
The dual-target inhibitor this compound holds therapeutic promise in various inflammatory conditions by modulating key epigenetic regulators. The Jumonji domain-containing protein 3 (Jmjd3) component is a histone H3 lysine (B10760008) 27 (H3K27) demethylase that plays a significant role in macrophage function and the expression of inflammatory genes. nih.gov In macrophages stimulated by serum amyloid A (SAA), an acute-phase protein, Jmjd3 expression is highly inducible. nih.gov This induction leads to a reduction in H3K27 trimethylation, an epigenetic mark associated with gene repression. nih.gov Silencing Jmjd3 has been shown to significantly inhibit the SAA-induced expression of pro-inflammatory cytokines such as IL-23p19, G-CSF, and TREM-1. nih.gov This suggests that the Jmjd3-dependent epigenetic mechanism is crucial for pro-inflammatory gene expression in macrophages stimulated by SAA. nih.gov
Furthermore, the histone deacetylase (HDAC) component of the inhibitor is also critical in regulating inflammation. HDACs, particularly class I isoforms like HDAC3, are key regulators of inflammatory gene expression. frontiersin.orgresearchgate.net The inhibition of HDACs has shown anti-inflammatory effects in various pathological models, including those involving microglia, the resident immune cells of the central nervous system. nih.gov For example, some HDAC inhibitors can modulate microglial polarization towards the anti-inflammatory M2 phenotype. frontiersin.orgnih.gov Studies have also demonstrated that HDAC3 expression is upregulated in certain models of allergic inflammation. frontiersin.org The inhibition of HDACs can effectively suppress the activation of macrophages, promote an M2 phenotype, and decrease the release of pro-inflammatory cytokines. nih.gov This highlights the potential of HDAC inhibition as a therapeutic strategy for a range of inflammatory diseases. nih.gov
Research has also established a link between Jmjd3 activity and chronic inflammatory pain. nih.govnih.govbiorxiv.org Pre-clinical models have shown that a deficiency in Jmjd3 can lead to prolonged inflammation-induced mechanical hyperalgesia. nih.govbiorxiv.org This effect is linked to Jmjd3's role in regulating dopamine biosynthesis in the midbrain, suggesting a novel connection between epigenetic control in the central nervous system and chronic pain states. nih.govnih.gov
Table 1: Role of Jmjd3 and HDACs in Inflammatory Conditions
| Target | Model/Stimulus | Key Findings | Potential Therapeutic Implication |
|---|---|---|---|
| Jmjd3 | SAA-stimulated macrophages | Silencing Jmjd3 inhibits the expression of pro-inflammatory cytokines (IL-23p19, G-CSF). nih.gov | Intervention in sterile inflammation and atherosclerosis. nih.gov |
| HDACs | Various inflammatory disease models | HDAC inhibitors suppress macrophage activation and pro-inflammatory cytokine release. nih.gov | Treatment for inflammatory and autoimmune diseases. nih.gov |
| Jmjd3 | Chronic inflammatory pain models | Jmjd3 deficiency aggravates chronic inflammatory pain. nih.govnih.gov | Targeting Jmjd3 for chronic pain regulation. biorxiv.org |
Pre-clinical Models of Fibrotic Diseases
Fibrotic diseases are characterized by the excessive accumulation of extracellular matrix (ECM), leading to tissue scarring and organ failure. The inhibition of Jmjd3 and HDACs represents a potential therapeutic avenue for these conditions.
The role of Jmjd3 and HDACs in renal fibrosis is complex, with studies suggesting distinct functions. In murine models of renal fibrosis, such as unilateral ureteral obstruction (UUO) and 5/6 nephrectomy (SNx), Jmjd3 is induced, and its activation appears to be a protective response to minimize fibrosis. nih.gov Inhibition of Jmjd3 with the specific inhibitor GSKJ4 in the UUO model resulted in significantly increased deposition of ECM components. nih.gov This suggests that endogenous Jmjd3 acts as a critical epigenetic brake on the progression of renal fibrosis. nih.gov The protective mechanism of Jmjd3 involves suppressing multiple profibrotic signaling pathways, including TGF-β and Notch signaling. nih.gov
Conversely, HDACs, particularly class I HDACs which are prominently expressed in the kidney, are implicated in promoting renal fibrosis. frontiersin.org In animal models, HDACs contribute to the development of renal fibrosis by promoting myofibroblast activation, ECM deposition, and the epithelial-mesenchymal transition (EMT). frontiersin.org Specifically, HDAC3 protein levels were found to be markedly elevated in the obstructed kidneys of mice with UUO-induced tubulointerstitial fibrosis. nih.gov Pharmacological inhibition or genetic deletion of HDAC3 can suppress the expression of pro-inflammatory and pro-fibrotic factors, thereby reducing renal fibrosis. nih.gov Therefore, targeting HDACs with inhibitors is considered a promising therapeutic strategy for chronic kidney disease (CKD). frontiersin.orgnih.gov
Table 2: Jmjd3 and HDACs in Pre-clinical Renal Fibrosis Models
| Target | Pre-clinical Model | Effect of Inhibition | Key Pathway Modulation |
|---|---|---|---|
| Jmjd3 | Unilateral Ureteral Obstruction (UUO) | Aggravated renal fibrosis. nih.gov | Increased TGF-β and Notch signaling. nih.gov |
| HDAC3 | Unilateral Ureteral Obstruction (UUO) | Reduced renal fibrosis. nih.gov | Suppression of NF-κB transcriptional activity. nih.gov |
| HDAC4 | Unilateral Ureteral Obstruction (UUO) | Attenuated renal fibrosis. frontiersin.org | Suppression of TGF-β1/Smad3, STAT3, and ERK1/2 signaling. frontiersin.org |
Systemic sclerosis (SSc) is an autoimmune disease characterized by progressive fibrosis of the skin and internal organs, driven by activated fibroblasts (myofibroblasts). nih.govmdpi.com Epigenetic alterations are believed to contribute to the persistent activation of these fibroblasts. nih.gov Research has shown that the expression of Jmjd3 is increased in fibroblasts within the skin of SSc patients and in experimental fibrosis in a manner dependent on transforming growth factor-beta (TGF-β). nih.gov
The inactivation of Jmjd3, either through siRNA-mediated knockdown or pharmacological inhibition with GSKJ4, successfully reversed the activated phenotype of SSc fibroblasts. nih.gov Furthermore, Jmjd3 inhibition prevented healthy dermal fibroblasts from being activated by TGF-β. nih.gov In murine models of bleomycin-induced and topoisomerase-I-induced fibrosis, pharmacological inhibition of Jmjd3 ameliorated the fibrotic process. nih.gov The mechanism underlying this effect involves the regulation of Fos-related antigen 2 (FRA2). Jmjd3 modulates fibroblast activation by controlling the levels of the repressive H3K27me3 mark at the FRA2 promoter; inactivation of Jmjd3 leads to an accumulation of H3K27me3 and subsequent reduction in FRA2 expression. nih.gov These findings identify the targeted inhibition of Jmjd3 as a potential therapeutic strategy for limiting the aberrant activation of fibroblasts in SSc. nih.gov
Table 3: Jmjd3 in Systemic Sclerosis Fibroblast Activation
| Model | Intervention | Outcome on Fibroblasts | Molecular Mechanism |
|---|---|---|---|
| Cultured SSc Fibroblasts | Jmjd3 inactivation (siRNA, GSKJ4) | Reversal of activated phenotype. nih.gov | Increased H3K27me3 at the FRA2 promoter, reducing FRA2 expression. nih.gov |
| Healthy Dermal Fibroblasts + TGF-β | Jmjd3 inactivation (GSKJ4) | Prevention of fibroblast activation. nih.gov | N/A |
Pre-clinical Models of Neurodegenerative Disorders
Epigenetic dysregulation is increasingly recognized as a key factor in the pathogenesis of neurodegenerative diseases.
Jmjd3 and HDACs are crucial epigenetic regulators in the central nervous system (CNS), influencing processes from development to disease. nih.gov Jmjd3, by catalyzing the demethylation of H3K27me2/3, plays a role in gene expression related to cell differentiation, proliferation, and apoptosis. nih.govnih.gov For instance, Jmjd3 is involved in the differentiation of dopamine neurons in the fetal midbrain by decreasing H3K27me3 levels on genes related to the dopamine phenotype. nih.gov This highlights its importance in neurodevelopment and suggests that its dysregulation could contribute to neurological disorders.
HDACs also play a pivotal role in chromatin remodeling and the regulation of gene expression within the CNS. airmidbiogenetics.com Dysregulation of histone acetylation, managed by the balance between HDACs and histone acetyltransferases (HATs), is linked to cognitive decline and various neurodegenerative disorders. researchgate.net Pre-clinical studies have explored the use of HDAC inhibitors (HDACi) as a therapeutic strategy. For example, HDACi have been evaluated for treating conditions like Alzheimer's disease, with the aim of countering the epigenetic downregulation of crucial proteins. urncst.com In models of Huntington's disease, altered histone acetylation and methylation are thought to underlie the reduced transcription of certain genes, and HDAC inhibitors have been shown to ameliorate motor deficits. uzh.ch These findings suggest that targeting enzymes like Jmjd3 and HDACs could be a potent method for addressing epigenetic dysregulation in a range of neurodegenerative conditions.
Recent studies have identified Jmjd3 as a key regulator of dopamine (DA) biosynthesis in midbrain DA neurons. nih.govnih.govbiorxiv.org The rate-limiting enzyme for DA synthesis is tyrosine hydroxylase (TH). biorxiv.org Research using both genetic knockdown and pharmacological inhibition of Jmjd3 in mice has demonstrated a significant reduction in DA content in the midbrain and striatum. nih.govbiorxiv.org
This decrease in dopamine is a direct result of suppressed expression of the Th gene. Mechanistic studies have revealed that Jmjd3 directly transactivates Th gene expression by binding to its promoter and catalyzing the demethylation of the repressive H3K27 mark. biorxiv.org When Jmjd3 is inhibited or absent, the repressive H3K27me3 mark accumulates on the Th promoter, leading to reduced transcription and, consequently, lower TH protein levels and decreased dopamine synthesis. nih.govnih.gov This effect was observed specifically in DA neurons of the ventral tegmental area (VTA) but not the substantia nigra pars compacta, suggesting a functional specificity of Jmjd3 within different DA neuron subtypes. biorxiv.org These findings establish a direct link between the epigenetic activity of Jmjd3 and the regulation of dopamine neurotransmission, raising considerations for the potential effects of Jmjd3-targeting drugs on DA-related behaviors and disorders. biorxiv.org
Table 4: Impact of Jmjd3 Inhibition on Dopamine System
| Pre-clinical Model | Intervention | Effect on Dopamine System | Mechanism |
|---|---|---|---|
| Adult Male Mice | Pharmacological inhibition of Jmjd3 (GSK-J4) | Decreased DA content in midbrain and striatum. nih.govbiorxiv.org | Down-regulation of Tyrosine Hydroxylase (TH) gene expression. biorxiv.org |
Table of Compound Names
| Compound Name | Abbreviation / Other Names |
|---|---|
| This compound | Not Applicable |
| GSKJ4 | GSK-J4 |
| Serum amyloid A | SAA |
| Interleukin 23 subunit p19 | IL-23p19 |
| Granulocyte colony-stimulating factor | G-CSF |
| Triggering receptor expressed on myeloid cells 1 | TREM-1 |
| Transforming growth factor-beta | TGF-β |
| Fos-related antigen 2 | FRA2 |
Mechanistic Interplay of Jmjd3/hdac in 1 with Cellular Signaling Pathways
Interaction with NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of the inflammatory response. The interplay between JMJD3 and NF-κB is critical in orchestrating the transcription of inflammatory genes. Research indicates that JMJD3 and the NF-κB subunit p65 can be recruited to the promoter regions of target genes, such as Notch1, to activate their expression. bwise.kr In macrophages, NF-κB activation is known to induce the expression of JMJD3 in response to inflammatory stimuli like lipopolysaccharide (LPS). plos.orgoncotarget.com This creates a feed-forward loop where JMJD3, in turn, can transcriptionally up-regulate multiple targets of the NF-κB signaling pathway. oncotarget.com
Inhibition of JMJD3 has been shown to disrupt this synergistic relationship. For instance, in a mastitis model, inhibiting JMJD3 significantly reduced the phosphorylation of key NF-κB pathway components p65 and IκB, leading to a decrease in the expression of inflammatory genes. nih.gov This suggests that the JMJD3-inhibiting component of Jmjd3/hdac-IN-1 can suppress inflammatory responses by attenuating NF-κB signaling. This interaction is crucial for macrophage plasticity and their response to pathogens. plos.org
| Pathway Component | Interaction with JMJD3/HDAC | Finding |
| NF-κB (p65) | JMJD3 directly interacts with NF-κB to co-activate target gene transcription. bwise.krnih.gov | Inhibition of JMJD3 reduces phosphorylation of p65 and IκB, suppressing the inflammatory response. nih.gov |
| Target Genes | JMJD3 demethylates H3K27me3 at the promoters of NF-κB target genes, facilitating their expression. bwise.kr | JMJD3 and NF-κB are co-recruited to the Notch1 gene promoter upon wounding to activate its expression. bwise.kr |
Modulation of STAT3 Signaling Axis
The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor involved in cell proliferation, survival, and differentiation. A direct regulatory link exists between STAT3 and JMJD3. In glioblastoma stem cells (GSCs), STAT3 has been found to bind directly to the Jmjd3 promoter, acting as a transcriptional repressor. nih.govplos.org Consequently, the inhibition of STAT3 leads to a significant upregulation of JMJD3 expression. nih.govplos.org This upregulation of JMJD3 can, in turn, slow GSC growth and neurosphere formation by demethylating H3K27 on neural differentiation genes. nih.gov
Conversely, in the context of inflammation, a STAT3-JMJD3 signaling axis plays a pro-inflammatory role. In macrophages stimulated with LPS, the STAT3-JMJD3 pathway is activated, leading to cell death. ahajournals.orgnih.govnih.gov Treatment with an HDAC inhibitor, in combination with a DNMT inhibitor, was shown to interrupt this STAT3-mediated signaling, leading to a decrease in JMJD3 expression and subsequent protection from cell death. ahajournals.orgnih.govnih.gov This indicates that the HDAC-inhibiting function of this compound could modulate STAT3 signaling to produce anti-inflammatory effects.
| Pathway Component | Interaction with JMJD3/HDAC | Finding |
| STAT3 | STAT3 directly binds to the Jmjd3 promoter, repressing its expression in glioblastoma stem cells. nih.govplos.org | Inhibition of STAT3 upregulates JMJD3 expression. nih.govplos.org |
| STAT3-JMJD3 Axis | In LPS-stimulated macrophages, STAT3 and JMJD3 form a signaling axis that promotes inflammation and cell death. nih.govnih.gov | Combined inhibition of HDACs and DNMTs abrogates macrophage death by inhibiting the STAT3-JMJD3 pathway. nih.govnih.gov |
Influence on MAPK/ERK Signaling
The Mitogen-Activated Protein Kinase/Extracellular signal-Regulated Kinase (MAPK/ERK) pathway is a critical signaling cascade that regulates cell growth, proliferation, and differentiation. The expression of JMJD3 itself can be dependent on this pathway. In HepG2 hepatoma cells, the induction of JMJD3 mRNA expression following amino acid deprivation is dependent on MEK-ERK signaling. nih.gov
Conversely, inhibiting components that interact with this pathway can affect its output. In a model of endotoxemia, the protective effects of combined DNMT and HDAC inhibitors were mediated through the inhibition of JNK-ERK and the STAT3-JMJD3 activated pathways. nih.govnih.gov Furthermore, studies on myelodysplastic syndrome (MDS) transformation into acute myeloid leukemia (AML) have shown that MEK/ERK pathway inhibitors can modulate the levels of histone-modifying enzymes, leading to a decrease in EZH2 (an H3K27 methyltransferase) and an increase in JMJD3 levels. spandidos-publications.com This suggests a complex feedback mechanism where the MAPK/ERK pathway can regulate JMJD3, and in turn, inhibitors affecting JMJD3/HDACs can influence MAPK/ERK-mediated cellular outcomes.
| Pathway Component | Interaction with JMJD3/HDAC | Finding |
| MEK/ERK | MEK-ERK signaling is required for the induction of JMJD3 mRNA in certain cellular contexts. nih.gov | Inhibition of the MEK/ERK pathway can lead to an increase in JMJD3 protein levels. spandidos-publications.com |
| HDACs | HDAC inhibitors can repress the activation of ERK induced by transforming growth factor-β (TGF-β). uea.ac.uk | HDAC3 is required for the efficient activation of ERK by TGF-β. uea.ac.uk |
Crosstalk with Notch Signaling Pathway
The Notch signaling pathway is an evolutionarily conserved system that regulates cell fate decisions, proliferation, and apoptosis. There is significant crosstalk between Notch and the epigenetic regulators targeted by this compound. In skin wound healing, the activation of the Notch1 gene is dependent on both JMJD3 and NF-κB. bwise.kr JMJD3 is recruited to the Notch1 promoter to demethylate the repressive H3K27me3 mark, thereby allowing for its transcription and promoting keratinocyte migration. bwise.kr
In the context of T-cell acute lymphoblastic leukemia (T-ALL), JMJD3 and the acetyltransferase p300 act as general co-activators for both Notch1 and Notch3 signaling. uniroma1.itcapes.gov.br Pharmacological inhibition of JMJD3 was found to decrease the expression of NOTCH1, NOTCH3, and their target genes, leading to reduced cancer cell viability. capes.gov.br In contrast, in a model of renal fibrosis, JMJD3 activation was suggested to limit fibrosis by repressing Notch signaling. nih.gov This indicates that the influence of JMJD3 on the Notch pathway is highly context-dependent.
| Pathway Component | Interaction with JMJD3/HDAC | Finding |
| Notch1 | JMJD3 and NF-κB are required for Notch1 gene activation during keratinocyte wound healing. bwise.kr | Inhibition of JMJD3 suppresses Notch signaling in T-ALL, reducing cell viability. capes.gov.br |
| Notch3 | The intracellular domain of Notch3 recruits JMJD3 to the NOTCH3 gene locus to sustain its expression. capes.gov.br | JMJD3 can limit renal fibrosis by repressing Notch signaling. nih.gov |
Regulation of Growth Factor Signaling Pathways (e.g., Platelet-Derived Growth Factor)
Growth factor signaling pathways are essential for cell proliferation, migration, and survival. Platelet-derived growth factor (PDGF) is a potent mitogen, and its signaling is interconnected with JMJD3 activity. In fibroblast-like synoviocytes from patients with rheumatoid arthritis (RA-FLS), PDGF induces the expression of JMJD3, which in turn promotes the proliferation and migration of these cells. frontiersin.org Knockdown of JMJD3 was shown to eliminate the PDGF-induced expression of the proliferation marker PCNA in these cells. frontiersin.org
In vascular smooth muscle cells, PDGF-BB stimulation has been shown to increase the levels of the repressive H3K27me3 mark. jst.go.jp As JMJD3 is the specific demethylase for this mark, this suggests a dynamic interplay where PDGF signaling may influence the epigenetic state, which can then be modulated by JMJD3. The overexpression of the PDGF receptor A (PDGFRα) is a key factor in glioblastoma, a cancer where JMJD3 and STAT3 signaling are also critically involved. nih.gov
| Pathway Component | Interaction with JMJD3/HDAC | Finding |
| PDGF | PDGF induces the expression of JMJD3 in rheumatoid arthritis fibroblast-like synoviocytes. frontiersin.org | JMJD3 mediates the proliferative and migratory effects of PDGF in this cell type. frontiersin.org |
| PDGF Receptor | PDGFRα overexpression is common in glioblastoma, where JMJD3 also plays a significant regulatory role. nih.gov | PDGF-BB stimulation increases H3K27me3 levels in vascular smooth muscle cells, a mark that is erased by JMJD3. jst.go.jp |
Role in DNA Damage Response and Repair Mechanisms
The DNA damage response (DDR) is a network of pathways that detect, signal, and repair DNA lesions to maintain genomic integrity. Both HDACs and JMJD3 are implicated in this critical process. HDAC1 and HDAC2 are rapidly recruited to sites of DNA double-strand breaks (DSBs) and are essential for efficient repair, particularly through the non-homologous end-joining (NHEJ) pathway. mdpi.comnih.gov Inhibition of these HDACs leads to hypersensitivity to DNA-damaging agents and defective DSB repair. mdpi.comnih.gov
JMJD3 is also involved in the response to cellular stress, including DNA damage. researchgate.net It can be induced by various stresses and participates in activating the INK4A-ARF tumor suppressor locus, which is critical for inducing senescence and apoptosis. researchgate.net Furthermore, JMJD3 has been shown to interact with p53, a central tumor suppressor and key player in the DDR, to promote the differentiation of glioblastoma stem cells. nih.gov
| Pathway Component | Interaction with JMJD3/HDAC | Finding |
| HDAC1/HDAC2 | HDAC1 and HDAC2 are recruited to DNA double-strand breaks and are required for repair via non-homologous end-joining (NHEJ). nih.gov | Inhibition of HDACs impairs DSB repair and sensitizes cells to DNA-damaging agents. mdpi.comnih.gov |
| JMJD3 | JMJD3 is induced by DNA damage stress and is involved in activating the INK4A-ARF tumor suppressor locus. researchgate.net | JMJD3 can interact with p53, a key DDR protein, to regulate cell fate. nih.gov |
Interaction with Amino Acid Response (AAR) Pathway
The Amino Acid Response (AAR) is a signaling pathway activated by amino acid deprivation, which leads to widespread changes in gene expression to adapt to nutrient stress. A key mediator of this pathway is the transcription factor ATF4. The JMJD3 gene has been identified as a direct target of ATF4 during the AAR. nih.govnih.gov Upon amino acid deprivation, ATF4 is recruited to the JMJD3 promoter to induce its transcription. nih.govnih.gov
Interestingly, this regulation is also linked to histone acetylation. In cells lacking ATF4, the induction of Jmjd3 transcription by the AAR is lost. However, this activation can be rescued by treating the cells with an HDAC inhibitor like trichostatin A (TSA). nih.govnih.gov This finding suggests that a primary function of ATF4 in this context is to recruit histone acetyltransferase (HAT) activity to the gene locus. In its absence, inhibiting the opposing activity of HDACs is sufficient to create a chromatin environment permissive for transcription. nih.govnih.gov This places this compound at a nexus of nutrient sensing and epigenetic control.
| Pathway Component | Interaction with JMJD3/HDAC | Finding |
| ATF4 | ATF4 is a key transcription factor in the AAR that directly binds to the JMJD3 promoter to induce its expression upon amino acid deprivation. nih.govnih.gov | In cells lacking ATF4, the AAR-dependent activation of Jmjd3 can be rescued by treatment with an HDAC inhibitor. nih.govnih.gov |
| Histone Acetylation | ATF4 is thought to recruit HAT activity to the Jmjd3 locus. nih.govnih.gov | Inhibition of HDACs can compensate for the absence of ATF4 in activating Jmjd3 expression during the AAR. nih.govnih.gov |
Association with SIRT1nih.gov
The mechanistic interplay of this compound with cellular signaling pathways extends to its association with Sirtuin 1 (SIRT1), a nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+)-dependent deacetylase. This association is primarily understood through the interaction of the protein targets of this compound, namely Jumonji domain-containing protein 3 (JMJD3) and histone deacetylases (HDACs), with SIRT1.
Research has identified JMJD3 as a crucial transcriptional partner of SIRT1, particularly in the regulation of metabolic pathways. medchemexpress.com During periods of fasting, JMJD3 and SIRT1 form a complex along with the nuclear receptor PPARα. medchemexpress.com This complex works as a positive autoregulatory loop, epigenetically activating genes that promote mitochondrial β-oxidation. medchemexpress.com The interaction between JMJD3 and SIRT1 is vital for this process, with the lipid-lowering effects of both proteins being mutually dependent. medchemexpress.com
The physical interaction between these two proteins has been mapped, with the C-terminal region of JMJD3 interacting with the N-terminal region of SIRT1. medchemexpress.com This interaction is enhanced during fasting and is essential for the recruitment of JMJD3 to the promoter regions of specific β-oxidation genes, such as Fgf21, Cpt1a, and Mcad. medchemexpress.com Interestingly, while SIRT1 occupancy increases at both β-oxidation and gluconeogenic genes during fasting, JMJD3 occupancy is selectively increased only at the β-oxidation genes, highlighting a gene-specific regulatory role for the JMJD3-SIRT1 partnership. medchemexpress.com
This compound is characterized as a dual inhibitor, targeting both JMJD3 and HDAC1. mdpi.com While the direct effect of the compound this compound on SIRT1 has not been explicitly detailed in available research, its inhibitory action on JMJD3 and HDAC1 suggests an indirect influence on SIRT1-mediated pathways. Given the codependent relationship between JMJD3 and SIRT1 in metabolic regulation, inhibition of JMJD3 by this compound could consequently modulate SIRT1's regulatory functions. medchemexpress.com
Both class I HDACs, such as HDAC1, and the class III HDAC SIRT1 can deacetylate p53, a critical tumor suppressor protein. This shared substrate suggests a potential for crosstalk and regulatory competition between these enzymes, which could be influenced by inhibitors like this compound.
Table 1: Mechanistic Details of the JMJD3 and SIRT1 Interaction
| Component | Interacting Domain/Region | Cellular Process | Key Findings | Citation |
|---|---|---|---|---|
| JMJD3 | C-terminal region | Mitochondrial β-oxidation | Forms a complex with SIRT1 and PPARα to activate β-oxidation genes during fasting. | medchemexpress.com |
| SIRT1 | N-terminal region | Mitochondrial β-oxidation | Occupancy at β-oxidation gene promoters is increased by fasting; its lipid-lowering effects are dependent on JMJD3. | medchemexpress.com |
| This compound | Not Applicable | Inhibition of JMJD3 and HDAC1 | Dual inhibitor of JMJD3 and HDAC1. | mdpi.com |
Table 2: Genes Regulated by the JMJD3-SIRT1 Complex
| Gene | Function | Regulation by JMJD3-SIRT1 | Citation |
|---|---|---|---|
| Fgf21 | Promotes fatty acid oxidation and glucose uptake. | Epigenetically activated. | medchemexpress.com |
| Cpt1a | Rate-limiting enzyme in mitochondrial fatty acid β-oxidation. | Epigenetically activated. | medchemexpress.com |
| Mcad | Catalyzes the initial step of medium-chain fatty acid β-oxidation. | Epigenetically activated. | medchemexpress.com |
Advanced Research Methodologies and Techniques for Studying Jmjd3/hdac in 1
Biochemical Characterization of Enzymatic Inhibition
Biochemical assays are fundamental in characterizing the inhibitory activity of Jmjd3/hdac-IN-1 against its target enzymes, Jumonji domain-containing protein 3 (JMJD3) and histone deacetylase (HDAC).
In vitro enzyme assays are employed to quantify the potency of this compound as an inhibitor of its target enzymes. A key parameter determined from these assays is the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.
This compound has been identified as a potent dual inhibitor of JMJD3 and HDAC1. medchemexpress.commedchemexpress.com Specifically, it demonstrates significant inhibitory activity against HDAC1 with an IC50 value of 16 nM. medchemexpress.commedchemexpress.com The inhibitory potential of this compound extends to other HDAC isoforms as well, with IC50 values of 0.43 µM for HDAC1, 1.33 µM for HDAC2, 0.45 µM for HDAC3, 0.11 µM for HDAC8, and 0.005 µM for HDAC6. nih.gov
| Enzyme | IC50 (nM) | Reference |
|---|---|---|
| HDAC1 | 16 | medchemexpress.commedchemexpress.com |
| HDAC1 | 430 | nih.gov |
| HDAC2 | 1330 | nih.gov |
| HDAC3 | 450 | nih.gov |
| HDAC6 | 5 | nih.gov |
| HDAC8 | 110 | nih.gov |
Target engagement studies are essential to confirm that a compound physically interacts with its intended target within a cellular context. nih.gov These assays are particularly important for inhibitors like this compound, which are designed to function within the complex environment of a cell. nih.gov While specific target engagement data for this compound is not detailed in the provided results, the observed downstream cellular effects strongly suggest successful engagement with JMJD3 and HDACs. For instance, the compound promotes the hypermethylation of histone H3K27 and hyperacetylation of H3K9, which are direct consequences of inhibiting JMJD3 and HDAC, respectively. medchemexpress.commedchemexpress.com
Cell-Based Assays
Cell-based assays are critical for evaluating the biological effects of this compound on cancer cells. These assays provide insights into the compound's impact on cell viability, proliferation, apoptosis, and motility.
The effect of this compound on cancer cell viability and proliferation is a key aspect of its evaluation.
MTT Assay : The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability. biorxiv.org Studies have shown that this compound effectively reduces the viability of various cancer cell lines. medchemexpress.combiorxiv.org
Colony Formation Assay : This assay assesses the ability of single cells to undergo unlimited division and form colonies. It is a measure of the long-term proliferative capacity of cells. This compound has been shown to effectively inhibit the colony-forming ability of cancer cells, indicating its potent anti-proliferative effects. medchemexpress.comnih.gov
Apoptosis, or programmed cell death, is a crucial mechanism by which anti-cancer agents exert their effects. sigmaaldrich.com
Flow Cytometry for Annexin V : Annexin V is a protein that binds to phosphatidylserine, a phospholipid that is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis. sigmaaldrich.comthermofisher.com Flow cytometry using fluorescently labeled Annexin V can quantify the percentage of apoptotic cells. ucl.ac.ukumw.edu.plimmunostep.com
Caspase Activity Assays : Caspases are a family of proteases that are central to the execution of apoptosis. sigmaaldrich.com this compound has been shown to induce apoptosis by promoting the cleavage of caspase-7 and PARP (Poly (ADP-ribose) polymerase). medchemexpress.commedchemexpress.com The activation of caspases, such as caspase-3 and caspase-9, is a hallmark of apoptosis and can be measured to assess the pro-apoptotic activity of the compound. nih.govarvojournals.org
| Apoptotic Marker | Effect | Reference |
|---|---|---|
| Caspase-7 | Cleavage | medchemexpress.commedchemexpress.com |
| PARP | Cleavage | medchemexpress.commedchemexpress.com |
The ability of cancer cells to migrate and invade surrounding tissues is a hallmark of metastasis.
Transwell Migration and Invasion Assays : These assays utilize a chamber with a porous membrane to assess the migratory and invasive potential of cells. For invasion assays, the membrane is coated with a basement membrane extract (e.g., Matrigel) to mimic the extracellular matrix. nih.goveuropeanreview.org this compound has demonstrated the ability to effectively inhibit the migration and invasion of cancer cells in these assays. medchemexpress.com The inhibition of JMJD3, in particular, has been shown to reduce the migratory and invasive capacity of non-small cell lung cancer cells. europeanreview.org
Cell Cycle Analysis (e.g., Flow Cytometry for DNA Content)
Cell cycle analysis is a fundamental technique used to investigate the effects of compounds on cell proliferation and division. Flow cytometry, a powerful technology that measures and analyzes the physical and chemical characteristics of particles in a fluid as they pass through a laser, is commonly employed for this purpose. In the context of this compound research, flow cytometry is utilized to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) by quantifying their DNA content. nih.govhaematologica.org
To perform cell cycle analysis, cells treated with this compound are harvested and stained with a fluorescent dye that binds stoichiometrically to DNA, such as propidium (B1200493) iodide (PI) or 4',6-diamidino-2-phenylindole (DAPI). nih.govhaematologica.org As the stained cells pass through the flow cytometer's laser, the emitted fluorescence is proportional to the amount of DNA in each cell. This allows for the differentiation of cells in the G0/G1 phase (with 2N DNA content), S phase (with DNA content between 2N and 4N), and G2/M phase (with 4N DNA content). jcancer.org
Studies have shown that inhibitors of histone deacetylases (HDACs) can induce cell cycle arrest at various checkpoints. jcancer.org For instance, treatment of liver cancer cells with the HDAC inhibitor MGCD0103 resulted in a G2/M phase arrest, as demonstrated by flow cytometry analysis. jcancer.org This arrest is often accompanied by apoptosis, which can also be assessed by flow cytometry using techniques like Annexin V staining. nih.gov It is plausible that this compound, as a dual inhibitor of Jmjd3 and HDACs, could elicit similar effects on the cell cycle. medchemexpress.com Research on other histone demethylase inhibitors, such as GSK-J4 (an inhibitor of JMJD3 and UTX), has demonstrated an increase in the percentage of cells in the G2/M phase and a decrease in the G0/G1 phase in cervical cancer cells. nih.gov
The data generated from flow cytometry analysis provides quantitative insights into the cytostatic and cytotoxic effects of this compound, helping to elucidate its mechanism of action. By analyzing changes in cell cycle distribution, researchers can determine if the compound inhibits cell proliferation by blocking progression through specific phases of the cell cycle.
Molecular Biology Techniques
Gene Expression Analysis (e.g., qRT-PCR, RNA-Seq)
Gene expression analysis is crucial for understanding the molecular mechanisms underlying the effects of this compound. Techniques like quantitative real-time polymerase chain reaction (qRT-PCR) and RNA sequencing (RNA-Seq) are employed to measure changes in the expression levels of specific genes or to obtain a global view of the transcriptome. nih.govthno.org
qRT-PCR is a targeted approach used to quantify the abundance of specific messenger RNA (mRNA) transcripts. nih.gov This technique is highly sensitive and specific, making it suitable for validating findings from broader screening methods or for investigating the expression of a predefined set of genes. In the context of this compound research, qRT-PCR can be used to measure the expression of genes involved in cell cycle regulation, apoptosis, and inflammatory responses. For example, studies on related inhibitors have used qRT-PCR to show that inhibition of Jmjd3 can suppress the expression of pro-inflammatory cytokines like IL-23p19, G-CSF, and TREM-1. nih.gov Similarly, the expression of genes regulated by HDACs, such as those involved in cell cycle control, can be assessed.
RNA-Seq provides a comprehensive and unbiased analysis of the entire transcriptome. thno.org This powerful technique allows for the discovery of novel genes and pathways affected by this compound treatment. By comparing the transcriptomes of treated and untreated cells, researchers can identify differentially expressed genes and gain insights into the compound's broad biological effects. For instance, RNA-Seq could reveal unexpected off-target effects or identify novel therapeutic targets. In studies of related epigenetic modulators, RNA-Seq has been used to identify global changes in gene expression programs following the deletion of HDAC3 in macrophages. nih.gov
The combination of qRT-PCR and RNA-Seq provides a robust platform for dissecting the effects of this compound on gene expression, offering both targeted validation and global discovery. nih.govthno.org
Protein Expression and Modification Analysis (e.g., Western Blot, Immunofluorescence)
Investigating changes in protein expression and post-translational modifications is essential to fully understand the cellular response to this compound. Western blotting and immunofluorescence are two widely used techniques for this purpose. nih.govthno.org
Western Blotting allows for the detection and quantification of specific proteins in a complex mixture, such as a cell lysate. nih.gov This technique involves separating proteins by size using gel electrophoresis, transferring them to a membrane, and then probing with antibodies specific to the protein of interest. In the study of this compound, Western blotting can be used to:
Confirm the inhibition of Jmjd3 and HDACs by assessing the levels of their respective histone marks (e.g., H3K27me3 for Jmjd3 and acetylated histones for HDACs). nih.govthno.org
Analyze the expression levels of proteins involved in pathways affected by the inhibitor, such as cell cycle regulators (e.g., cyclins, CDKs) and apoptosis-related proteins (e.g., caspases, Bcl-2 family members). jcancer.org
Detect the cleavage of proteins like PARP and caspase-7, which are hallmarks of apoptosis. medchemexpress.com
Immunofluorescence is a technique that uses fluorescently labeled antibodies to visualize the subcellular localization of specific proteins within cells. nih.gov This method provides spatial information that complements the quantitative data from Western blotting. For this compound research, immunofluorescence can be used to:
Determine the nuclear and/or cytoplasmic localization of Jmjd3, HDACs, and their target proteins. nih.gov
Visualize changes in the distribution of these proteins upon treatment with the inhibitor.
Observe morphological changes in cells, such as nuclear condensation or fragmentation, which are indicative of apoptosis.
Together, Western blotting and immunofluorescence provide a comprehensive picture of how this compound affects protein expression, modification, and localization, offering critical insights into its mechanism of action.
Chromatin Immunoprecipitation (ChIP) and ChIP-Seq for Histone Modifications and Factor Binding
Chromatin immunoprecipitation (ChIP) is a powerful technique used to investigate the interaction between proteins and DNA in the cell. cellsignal.com It allows researchers to determine whether a specific protein, such as a transcription factor or a modified histone, is bound to a particular genomic region. cellsignal.com When combined with high-throughput sequencing (ChIP-Seq), this method can map these interactions across the entire genome. nih.gov
The principle of ChIP involves cross-linking proteins to DNA within cells, shearing the chromatin into smaller fragments, and then using an antibody specific to the protein of interest to immunoprecipitate the protein-DNA complexes. cellsignal.com The associated DNA is then purified and can be analyzed by PCR (ChIP-PCR) to look at specific gene promoters or by sequencing (ChIP-Seq) for a genome-wide analysis. nih.govcellsignal.com
In the context of studying this compound, ChIP and ChIP-Seq are invaluable for:
Assessing the direct targets of Jmjd3 and HDACs: By performing ChIP with antibodies against Jmjd3 and specific HDACs, researchers can identify the genes to which these enzymes are recruited.
Monitoring changes in histone modifications: Since Jmjd3 is a histone demethylase that specifically targets H3K27me3 and HDACs remove acetyl groups from histones, ChIP-Seq with antibodies against H3K27me3 and various acetylated histone marks (e.g., H3K9ac, H4K16ac) can reveal the global impact of this compound on the epigenetic landscape. nih.govnih.gov For example, treatment with this compound is expected to increase H3K27 trimethylation and histone hyperacetylation at target gene promoters. medchemexpress.com
Investigating the recruitment of transcription factors: Changes in histone modifications can influence the binding of other proteins to chromatin. ChIP-Seq can be used to determine how the altered epigenetic state induced by this compound affects the recruitment of transcription factors and other regulatory proteins.
Studies on related inhibitors have demonstrated the utility of these techniques. For instance, ChIP-qPCR has been used to show that SAA-induced Jmjd3 expression leads to reduced H3K27 trimethylation at the promoters of inflammatory cytokine genes. nih.gov Similarly, ChIP-Seq has been employed to map the genomic localization of HDAC3 and its impact on histone acetylation in macrophages. nih.gov
Co-Immunoprecipitation (Co-IP) for Protein-Protein Interactions
Co-immunoprecipitation (Co-IP) is a widely used technique to study protein-protein interactions in vivo. thermofisher.com This method relies on using an antibody to specifically pull down a protein of interest (the "bait") from a cell lysate, along with any proteins that are bound to it (the "prey"). thermofisher.com The resulting protein complex is then analyzed, typically by Western blotting, to identify the interacting partners. activemotif.com
The Co-IP procedure involves lysing cells under conditions that preserve protein-protein interactions, incubating the lysate with an antibody against the bait protein, and then capturing the antibody-protein complexes using protein A/G-conjugated beads. nih.gov After washing away non-specifically bound proteins, the precipitated proteins are eluted and identified. activemotif.com
In the investigation of this compound, Co-IP can be instrumental in:
Identifying proteins that interact with Jmjd3 and HDACs: This can help to elucidate the composition of the protein complexes in which these enzymes function. For example, Co-IP experiments have shown that Jmjd3 can interact with the p53 tumor suppressor protein. researchgate.net
Determining how this compound affects these interactions: The inhibitor may disrupt or enhance the interaction between Jmjd3 or HDACs and their binding partners.
Uncovering novel regulatory mechanisms: By identifying previously unknown interacting proteins, Co-IP can provide new insights into the biological roles of Jmjd3 and HDACs. For instance, Co-IP has been used to demonstrate an interaction between Jmjd3 and PHF20, a protein involved in reprogramming. nih.gov
The strength of Co-IP lies in its ability to capture physiologically relevant interactions within the cellular environment. thermofisher.com However, it is important to include proper controls, such as using a non-specific IgG antibody, to ensure the specificity of the observed interactions. researchgate.net
Computational and Structural Biology Approaches
Computational and structural biology approaches are increasingly being used to understand the molecular basis of drug action and to guide the design of new inhibitors. nih.govresearchgate.net These methods provide detailed insights into the three-dimensional structures of target proteins and their interactions with small molecules.
Molecular Modeling and Docking: Computational modeling can be used to predict the binding mode of this compound to its target enzymes, Jmjd3 and HDACs. nih.gov By generating 3D models of the proteins and docking the inhibitor into their active sites, researchers can visualize the key interactions that contribute to binding affinity and selectivity. This information can be used to rationalize the observed biological activity and to design more potent and selective inhibitors. For example, docking studies have been used to understand the binding of various inhibitors to different HDAC isoforms. nih.gov
Structural Biology (X-ray Crystallography and Cryo-EM): Determining the high-resolution crystal or cryo-electron microscopy (cryo-EM) structures of Jmjd3 and HDACs in complex with this compound would provide the most definitive picture of their interaction. These structures would reveal the precise binding orientation of the inhibitor, the conformational changes induced in the protein upon binding, and the network of interactions that stabilize the complex. This level of detail is invaluable for structure-based drug design efforts.
Bioinformatics and Systems Biology: Computational analyses of large datasets, such as those generated by RNA-Seq and ChIP-Seq, are essential for extracting meaningful biological insights. capes.gov.br Bioinformatics tools can be used to identify enriched pathways, gene ontology terms, and transcription factor binding motifs in the sets of differentially expressed or regulated genes. This can help to build a comprehensive model of the cellular pathways affected by this compound.
By integrating computational and structural biology approaches with experimental data, researchers can gain a deeper and more holistic understanding of the mechanism of action of this compound.
Molecular Docking and Dynamics Simulations
Computational methods such as molecular docking and molecular dynamics (MD) simulations are fundamental in the design and analysis of inhibitors like this compound. gjms.com.pknih.gov These techniques provide insights into the intermolecular interactions between the inhibitor and its biological targets, namely JMJD3 and HDAC enzymes. nih.gov
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex. gjms.com.pkajchem-a.com For this compound, also known as compound A5b, docking studies were integral to the rational design process, helping to visualize how the molecule fits into the active sites of both JMJD3 and HDAC1. nih.gov This analysis helps in understanding the binding affinity and the specific interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the inhibitor-enzyme complex. turkjps.org The general pharmacophore model for HDAC inhibitors, which includes a cap group, a linker, and a zinc-binding group, is often used as a basis for these docking studies. mdpi.com
Following docking, molecular dynamics simulations are employed to study the dynamic behavior of the inhibitor-protein complex over time. nih.gov MD simulations provide a more realistic physiological model by assessing the stability of the predicted binding mode, revealing conformational changes in the protein or ligand, and calculating binding free energies. gjms.com.pknih.gov This technique is crucial for validating the docking poses and understanding the dynamic nature of the molecular recognition process. ajchem-a.com
Structure-Activity Relationship (SAR) Studies
Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry, used to optimize the potency and selectivity of a lead compound. nih.gov This methodology involves the systematic synthesis and biological evaluation of a series of structurally related molecules to identify the chemical moieties responsible for their biological activity. turkjps.orgrsc.org
In Vivo Pre-clinical Models
To assess the physiological effects and therapeutic potential of this compound, researchers utilize various in vivo preclinical models that recapitulate aspects of human diseases where JMJD3 and HDACs are implicated.
Animal Model Systems (e.g., Murine models of mastitis, renal fibrosis, xenografts)
The selection of an appropriate animal model is critical for evaluating the efficacy of a targeted inhibitor. Based on the known roles of JMJD3 and HDACs, several murine models are relevant for studying this compound.
Murine Models of Mastitis: Mastitis is characterized by inflammation of the mammary gland. nih.gov Studies using a lipopolysaccharide (LPS)-induced mastitis model in mice have shown that the expression of JMJD3 is significantly upregulated during the inflammatory response. nih.govnih.govresearchgate.net Inhibition of JMJD3 in this model was found to alleviate the severity of inflammation, suggesting that this model is a valuable tool for assessing the anti-inflammatory effects of a JMJD3 inhibitor. nih.gov
Murine Models of Renal Fibrosis: Renal fibrosis is a common pathway in chronic kidney disease. frontiersin.org The roles of both JMJD3 and various HDACs in the progression of renal fibrosis have been established in models such as unilateral ureteral obstruction (UUO) and 5/6 surgical nephrectomy (SNx). nih.govresearchgate.netphysiology.org In these models, inhibiting JMJD3 or HDACs can impact the deposition of extracellular matrix and the activation of fibroblasts, making them suitable systems for testing a dual inhibitor's anti-fibrotic activity. nih.govnih.gov
Xenograft Models: To study anti-cancer effects, xenograft models are widely used. These involve implanting human cancer cells into immunocompromised mice. researchgate.net this compound is noted for its potential in cancer research, and its predecessor compounds have been shown to inhibit tumor growth in xenograft models. researchgate.netmedchemexpress.com For instance, inhibitors of JMJD3 and HDACs have been evaluated in prostate cancer and triple-negative breast cancer (TNBC) xenografts, demonstrating effects on tumor growth and gene expression. researchgate.netmedchemexpress.com
Table 1: Overview of Relevant Preclinical Models
| Model System | Disease/Condition | Key Target Involvement | Purpose of Model for this compound |
|---|---|---|---|
| LPS-Induced Mastitis | Inflammation | Upregulation of JMJD3 nih.gov | To evaluate anti-inflammatory efficacy. |
| Unilateral Ureteral Obstruction (UUO) | Renal Fibrosis | Upregulation of JMJD3 and HDACs nih.govphysiology.org | To assess anti-fibrotic potential. |
| 5/6 Surgical Nephrectomy (SNx) | Renal Fibrosis / CKD | Upregulation of JMJD3 researchgate.net | To study effects on chronic kidney injury and fibrosis. |
| Cancer Xenografts (e.g., TNBC) | Cancer | Overexpression of HDACs; Role of JMJD3 medchemexpress.comnih.gov | To determine anti-tumor activity and effects on tumor growth. |
Histopathological and Molecular Analysis of Tissues from Pre-clinical Models
Following in vivo studies, tissues from the animal models are harvested for detailed analysis to understand the compound's effects at the cellular and molecular levels.
Histopathological analysis involves the microscopic examination of stained tissue sections to observe changes in tissue architecture and cellular morphology. In the mastitis model, mammary tissues are stained with Hematoxylin and Eosin (H&E) to assess inflammation and tissue damage. nih.gov In renal fibrosis models, Masson's trichrome staining is used to visualize and quantify the deposition of collagen and other extracellular matrix components, which are hallmarks of fibrosis. nih.gov
Molecular analysis provides quantitative data on the compound's mechanism of action. A variety of techniques are employed:
Immunoblotting (Western Blot): Used to measure the protein levels of specific targets like JMJD3, HDAC1, and downstream signaling molecules (e.g., Smad3, p-AKT). nih.govresearchgate.net It also confirms the inhibitor's effect on histone marks, such as an increase in H3K27 trimethylation (H3K27me3) and H3K9 acetylation (H3K9ac). nih.gov
Quantitative Real-Time PCR (qRT-PCR): Measures changes in the expression of specific genes regulated by JMJD3 and HDACs, such as inflammatory cytokines (Tnfα, Il1b, Il6) or profibrotic factors. nih.govnih.gov
Enzyme-Linked Immunosorbent Assay (ELISA): Quantifies the levels of secreted proteins like cytokines in tissue homogenates or biological fluids. nih.gov
Chromatin Immunoprecipitation (ChIP): This powerful technique is used to determine if the inhibitor alters the binding of histone marks (like H3K27me3) to the promoter regions of specific genes. nih.gov
Table 2: Common Analytical Techniques in Preclinical Models
| Analytical Technique | Purpose | Example Application |
|---|---|---|
| Hematoxylin & Eosin (H&E) Staining | Assess tissue morphology and inflammation. | Examination of mammary gland tissue in mastitis models. nih.gov |
| Masson's Trichrome Staining | Visualize and quantify collagen/fibrosis. | Staining of kidney sections in renal fibrosis models. nih.gov |
| Immunoblotting | Quantify protein expression and histone marks. | Measuring levels of JMJD3, H3K27me3, and H3K9ac in treated cells or tissues. nih.govnih.gov |
| qRT-PCR | Measure gene expression levels. | Quantifying mRNA of inflammatory genes in mastitis models. nih.gov |
| ELISA | Quantify secreted protein levels. | Measuring cytokine release in tissue samples. nih.gov |
| ChIP-qPCR | Analyze histone modifications at specific gene promoters. | Assessing H3K27me3 enrichment at inflammatory gene promoters. nih.gov |
Future Research Directions and Translational Perspectives Pre Clinical Focus
Elucidating Additional Molecular Targets and Off-Target Effects in Pre-clinical Contexts
A critical avenue for future research is the comprehensive identification of the complete molecular target profile of Jmjd3/hdac-IN-1. While its primary targets are JMJD3, HDAC1, and HDAC6, the complexity of epigenetic regulation suggests the potential for both intended and unintended interactions with other proteins. medchemexpress.comresearchgate.net
HDAC enzymes regulate a wide array of non-histone proteins involved in critical cellular processes, and the effects of inhibition can vary significantly between different HDAC isoforms. mdpi.com Therefore, broad-spectrum inhibition carries the risk of off-target effects and toxicity. researchgate.net Future studies must employ advanced proteomics and chemoproteomics techniques to screen for interactions with other HDAC isoforms (e.g., Class I, II, and IV members) and the broader family of Jumonji C (JmjC) domain-containing histone demethylases.
Furthermore, JMJD3 is known to have functions independent of its demethylase activity, such as interacting with other proteins like PHF20 (plant homeodomain finger protein 20) and the E3 ubiquitin ligase Trim26 to regulate cellular reprogramming. nih.govnih.gov It is crucial to investigate whether this compound influences these demethylase-independent pathways, as such interactions could represent significant off-target effects or, conversely, contribute to its therapeutic mechanism. Understanding this broader interaction landscape is essential for predicting the compound's full biological impact and potential side effects in a preclinical setting.
Investigating Specificity and Selectivity Enhancements for this compound Derivatives
To minimize off-target toxicities and improve therapeutic efficacy, the development of derivatives of this compound with enhanced selectivity is a key research direction. researchgate.net The existing compound shows a preference for HDAC1 over HDAC6, but its activity against other isoforms is not fully characterized. medchemexpress.com Future medicinal chemistry efforts should focus on rationally designing new analogues with improved isoform specificity.
Research has shown that modifying the three key pharmacophoric elements of an HDAC inhibitor—the zinc-binding group (ZBG), the linker region, and the cap group—can significantly alter isoform selectivity. mdpi.comresearchgate.net For instance, developing novel ZBGs or altering the linker's length and rigidity can fine-tune interactions within the catalytic site of specific HDAC isoforms. mdpi.comchemrxiv.org Similarly, modifying the cap group can exploit structural differences in the surface-binding region of different isoforms. researchgate.net
| Pharmacophore Component | Modification Strategy | Rationale for Selectivity | Reference |
|---|---|---|---|
| Zinc-Binding Group (ZBG) | Synthesis of novel ZBGs (e.g., ethanolamine, 1-amino-2-propanol derivatives). | Alters the geometry and strength of coordination with the catalytic zinc ion, which varies subtly between HDAC isoforms. | mdpi.com |
| Linker Region | Varying the length, rigidity, and chemical nature (e.g., aromatic vs. aliphatic) of the linker. | Optimizes access to the narrow catalytic tunnel of HDACs and exploits differences in tunnel depth and shape among isoforms. | researchgate.net |
| Cap Group | Introducing bulky or conformationally restricted moieties (e.g., ferrocene-based groups, bicyclic structures). | Creates specific interactions with the outer rim of the enzyme's active site, a region with higher structural diversity among isoforms. | researchgate.netresearchgate.net |
| Overall Structure | Development of alkylated hydrazides. | This novel chemotype has shown substrate-competitive binding and selectivity for specific Class I HDACs like HDAC8. | chemrxiv.org |
By applying these strategies to the pyrimidine-based scaffold of this compound, researchers could develop derivatives with tailored selectivity profiles, such as potent dual inhibitors of JMJD3/HDAC1 or JMJD3/HDAC6, while minimizing activity against other HDACs.
Exploring Novel Disease Indications in Pre-clinical Settings
The known roles of JMJD3 and HDACs in pathophysiology extend beyond the initial focus on cancer, suggesting that this compound could have therapeutic potential in a range of other diseases. mdpi.comnih.gov Future preclinical research should explore these novel indications.
JMJD3 is a critical regulator of inflammatory responses in macrophages and has been implicated in conditions like mastitis. tandfonline.comnih.gov HDACs, particularly Class I members like HDAC1 and HDAC3, are also deeply involved in modulating immune cell function and inflammation. nih.govtandfonline.com This dual involvement suggests that this compound could be a potent anti-inflammatory agent. Preclinical studies in models of autoimmune diseases (e.g., rheumatoid arthritis, lupus) and chronic inflammatory disorders are therefore highly warranted. nih.govtandfonline.com
Furthermore, both JMJD3 and HDACs play roles in neurodevelopment and have been linked to neurodegenerative diseases. researchgate.netnih.gov For example, specific HDAC inhibitors have shown therapeutic potential in models of Alzheimer's disease. nih.gov Investigating the efficacy of this compound and its derivatives in preclinical models of neurodegeneration represents a promising, unexplored avenue.
| Disease Category | Specific Indication | Rationale Based on Target Biology | Reference |
|---|---|---|---|
| Inflammatory Diseases | LPS-induced Mastitis / Sepsis | JMJD3 is upregulated by LPS and regulates inflammatory cytokine expression; specific JMJD3 inhibitors alleviate inflammation in mastitis models. | nih.gov |
| Autoimmune Diseases | Rheumatoid Arthritis | HDACs and JMJD3 both regulate macrophage polarization (M1/M2 balance), which is dysregulated in autoimmune conditions. | tandfonline.comtandfonline.com |
| Neurodegenerative Diseases | Alzheimer's Disease | HDAC inhibitors can alleviate microglial activation in the hippocampus, a key feature of neuroinflammation in Alzheimer's models. | nih.gov |
| Viral Diseases | Herpesvirus Infection | Epigenetic mechanisms, including histone methylation and acetylation, are crucial for establishing viral latency and replication. | researchgate.net |
| Metabolic Diseases | Glioblastoma (Metabolic Reprogramming) | HDACs and histone methylation status are deeply involved in regulating the metabolic pathways (e.g., glycolysis) that fuel glioblastoma growth. | mdpi.com |
Deeper Understanding of Epigenetic Crosstalk Mediated by this compound in Disease Pathogenesis
A fundamental area for future research is to unravel how this compound modulates the intricate crosstalk between different epigenetic modifications. The simultaneous inhibition of H3K27 demethylation (by targeting JMJD3) and histone deacetylation (by targeting HDACs) places this compound at a unique nexus of epigenetic control. mdpi.comtandfonline.com
The concept of "metabolic-epigenetic crosstalk" is particularly relevant. tandfonline.commdpi.com The activities of both JMJD3 and HDACs are dependent on cellular metabolites. JMJD3 requires α-ketoglutarate as a cofactor, while Class I and II HDACs are zinc-dependent, and Class III sirtuins depend on NAD+. tandfonline.comtandfonline.com Disease states like cancer often involve metabolic reprogramming, which can alter the availability of these cofactors and thereby influence the epigenetic landscape. mdpi.com Future studies should investigate how this compound performs in different metabolic environments and whether its efficacy can be enhanced by modulating cellular metabolism.
Specifically, research should focus on how inhibiting both enzymes affects the expression of key genes regulated by the Polycomb Repressive Complex 2 (PRC2), which deposits the H3K27me3 mark that JMJD3 removes. researchgate.net Understanding how maintaining a repressive state (via JMJD3 inhibition) while simultaneously promoting an active state (via HDAC inhibition) resolves at specific gene promoters is key to unlocking its mechanism of action. This complex interplay likely dictates the compound's ultimate effect on cell fate, such as inducing apoptosis or senescence. nih.gov
Development of Advanced Pre-clinical Models for Efficacy and Mechanism Studies
To accurately assess the therapeutic potential of this compound and its derivatives, future research must move beyond traditional 2D cell culture and simple xenograft models. The development and use of more sophisticated, clinically relevant preclinical models is essential for evaluating efficacy and understanding complex mechanisms of action.
Patient-derived models, such as patient-derived xenografts (PDXs) and 3D patient-derived organoids (PDOs), offer a significant advantage. These models better recapitulate the genetic heterogeneity, tumor microenvironment, and drug resistance profiles of human tumors. oncotarget.com Testing this compound in a panel of PDX or PDO models from different cancer types or inflammatory conditions would provide a more robust assessment of its efficacy spectrum.
For studying indications related to the immune system, such as immuno-oncology or autoimmune diseases, humanized mouse models are indispensable. These are immunodeficient mice engrafted with a human immune system, allowing for the study of interactions between the drug, human immune cells, and the disease process. nih.gov Utilizing such models would be critical for validating the immunomodulatory effects of this compound and for testing its potential in combination with immunotherapies like checkpoint inhibitors. researchgate.net These advanced models will provide crucial data on efficacy and mechanisms that are more predictive of clinical outcomes.
Q & A
Q. How can multi-omics datasets (epigenomic, transcriptomic, proteomic) be integrated to elucidate this compound’s polypharmacology?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
